molecular formula C20H24O8 B598288 Dihydroresveratrol 3-O-glucoside CAS No. 100432-87-9

Dihydroresveratrol 3-O-glucoside

Cat. No.: B598288
CAS No.: 100432-87-9
M. Wt: 392.404
InChI Key: GMYAXWBDOODSNF-OUUBHVDSSA-N
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Description

. This compound belongs to the class of phenolic compounds and is a derivative of resveratrol, a well-known polyphenol with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroresveratrol 3-O-glucoside typically involves the glycosylation of dihydroresveratrol. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to dihydroresveratrol under mild conditions. Chemical glycosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a catalyst like silver triflate or boron trifluoride etherate .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express the necessary enzymes for the biosynthesis of dihydroresveratrol and its subsequent glycosylation . This method offers a sustainable and scalable approach to producing this compound.

Chemical Reactions Analysis

Types of Reactions: Dihydroresveratrol 3-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glucoside moiety or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Dihydroresveratrol 3-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dihydroresveratrol 3-O-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Dihydroresveratrol 3-O-glucoside is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioactivity. Compared to resveratrol and piceid, this compound may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYAXWBDOODSNF-OUUBHVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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